N-(1-乙酰哌啶-4-基)-4-氟苯甲酰胺

描述

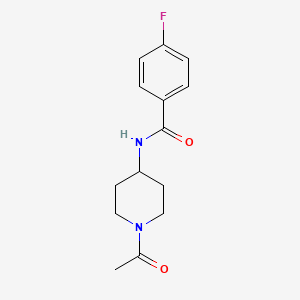

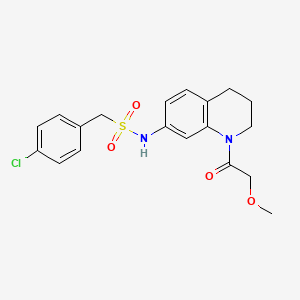

“N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” is a chemical compound with the CAS Number: 25519-77-1 . It has a molecular weight of 249.28 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)(4-fluorophenyl)methanone .

Molecular Structure Analysis

The InChI code for “N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” is 1S/C14H16FNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” is a solid at ambient temperature .科学研究应用

认知增强和阿尔茨海默病

- 大鼠的认知增强作用:N-(1-乙酰基哌啶-4-基)-4-氟苯甲酰胺的衍生物 FK962,在大鼠中表现出认知增强作用。它被发现可以促进海马神经元中的生长抑素能神经活动,并改善大鼠模型中的认知功能障碍,表明其对阿尔茨海默病等认知障碍具有潜在的治疗价值 (Tokita 等,2005)。

眼科神经再生

- 轴突再生和角膜敏感性:显示 FK962 可以促进大鼠角膜瓣手术后轴突伸长和角膜敏感性恢复。这表明其在减少 LASIK 手术后并发症方面的潜在应用 (Yabuta 等,2012)。

脑血流和代谢研究

- 对区域脑血流和代谢的影响:在年老的恒河猴中,FK960(另一种衍生物)对负责认知功能的脑区中的区域脑血流和葡萄糖代谢产生了积极影响。这表明其在恢复认知功能缺陷方面的作用 (Noda 等,2003)。

癌症成像和检测

- 乳腺癌成像:与 N-(1-乙酰基哌啶-4-基)-4-氟苯甲酰胺相关的 N-(N-苄基哌啶-4-基)-2-[18F]氟苯甲酰胺显示出作为 PET 乳腺癌成像剂的潜力。它在肿瘤模型中表现出高摄取,表明其在癌症检测中的应用 (Shiue 等,2000)。

神经传递研究

- 海马神经传递:发现 FK960 可以诱导海马神经传递的持久促进。这可能与其增强记忆的作用有关,并暗示在神经传递和记忆增强研究中的潜在应用 (Matsuyama 等,2000)。

未来方向

While specific future directions for “N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are a vital cornerstone in the production of drugs . They show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the study and development of piperidine derivatives, including “N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide”, continue to be a promising area in the field of drug discovery.

作用机制

Target of Action

The primary target of N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide, also known as FK962, is the release of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors .

Mode of Action

FK962 acts as an enhancer of somatostatin release . It stimulates nerve growth and neurite elongation . The compound interacts with its targets, leading to the release of somatostatin, which in turn influences various physiological processes .

Biochemical Pathways

FK962 affects the biochemical pathway involving glial cell line-derived neurotrophic factor (GDNF) . GDNF is a small protein that potently promotes the survival of many types of neurons . FK962 stimulates the induction of GDNF from trigeminal ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat trigeminal ganglion neurons .

Pharmacokinetics

The pharmacokinetics of FK962 involve its rapid penetration into the anterior and posterior segments of the eye, followed by diffusion into the vitreous body . An in silico pharmacokinetics study predicted that a dose regimen of 0.0054% FK962 twice per day would produce biologically effective concentrations of FK962 in the choroid/retina .

Result of Action

The molecular and cellular effects of FK962’s action include enhanced elongation and regeneration of neurites in trigeminal ganglion neurons . FK962 significantly increases the number of neuronal cells with elongated neurites in mixed cell culture . It also increases the number of ganglion cells with elongated neurites in pure culture .

Action Environment

The action of FK962 can be influenced by environmental factors such as the presence of other cells and the specific conditions of the culture environment . For instance, FK962’s effect on neurite elongation is enhanced when neurons are co-cultured with Schwann cells . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment in which it is applied .

生化分析

Biochemical Properties

FK962 has been shown to interact with various biomolecules, including the neurotrophic peptide Glial cell line-derived neurotrophic factor (GDNF) . It has been found to significantly enhance high K±evoked somatostatin release from rat hippocampal slices .

Cellular Effects

FK962 has been observed to induce neurite elongation in cultured monkey trigeminal ganglion cells and rat Trigeminal Ganglion cells . This suggests that FK962 may influence cell function by promoting neuronal growth and recovery of corneal sensitivity .

Molecular Mechanism

The molecular mechanism of FK962 involves the induction of GDNF from Trigeminal Ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat Trigeminal Ganglion neurons .

Temporal Effects in Laboratory Settings

The effects of FK962 on neurite elongation have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, FK962 has shown a bell-shaped dose-response curve, with 10^-9 M significantly increasing elongation of neurites . The effect of FK962 at higher concentrations was not due to toxicity, as cell numbers were not changed during the experiment .

Metabolic Pathways

It is known that FK962 can significantly reduce somatostatin-induced inhibition of Ca^2+ channels at 1-100 nM in single rat hippocampal neurons .

属性

IUPAC Name |

N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-10(18)17-8-6-13(7-9-17)16-14(19)11-2-4-12(15)5-3-11/h2-5,13H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHVOHJOTMCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283167-06-6 | |

| Record name | FK-962 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25J7VT36F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)

![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2693461.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)